molecular formula C6H9N3S B1296695 6-Methyl-2-(methylthio)pyrimidin-4-amine CAS No. 24888-93-5

6-Methyl-2-(methylthio)pyrimidin-4-amine

Cat. No. B1296695
CAS RN: 24888-93-5
M. Wt: 155.22 g/mol
InChI Key: VSWNFVWHRRUHMM-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C6H9N3S . It has a molecular weight of 155.22 . The IUPAC name for this compound is 6-methyl-2-(methylsulfanyl)-4-pyrimidinylamine .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-Methyl-2-(methylthio)pyrimidin-4-amine, often involves reactions with amidines . A green and facile synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one has been reported, which involves the reaction of 2-thiouracil with alkylating agents .


Molecular Structure Analysis

The InChI code for 6-Methyl-2-(methylthio)pyrimidin-4-amine is 1S/C6H9N3S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) . The compound has a topological polar surface area of 77.1 Ų .


Chemical Reactions Analysis

The compound has been used in the synthesis of various other compounds . For example, it has been used in the synthesis of 4-arylquinolines and 4-arylpyrimidines .


Physical And Chemical Properties Analysis

6-Methyl-2-(methylthio)pyrimidin-4-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The compound has a molecular weight of 155.22 g/mol .

Scientific Research Applications

    Pharmaceuticals and Therapeutics

    • Pyrimidine and its derivatives have shown therapeutic interest and have been approved for use as therapeutics .
    • They have been used in the synthesis of drugs such as palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (potential activity against rheumatoid arthritis) .
    • The synthetic protocols to prepare these pyridopyrimidine derivatives have been studied extensively .

    Neuroprotection and Anti-neuroinflammatory Agents

    • Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
    • A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .
    • These compounds exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
    • They also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

    Antitumor Properties

    • Some pyrrolopyrimidines, which are pyrimidine derivatives, possess antitumor properties .
    • For example, Piritrexim inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .

Safety And Hazards

The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, skin sensitization, and specific target organ toxicity (single exposure) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

6-methyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWNFVWHRRUHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310504
Record name 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(methylthio)pyrimidin-4-amine

CAS RN

24888-93-5
Record name 24888-93-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
АА Арутюнян, СГ Исраелян, ГА Паносян… - Журнал органической …, 2020 - elibrary.ru
Взаимодействием (E)-1-(4-аминофенил)-3-фенилпроп-2-ен-1-она с бензамидином синтезирован 4-(4-аминофенил)-2, 6-дифенилпиримидин. Осуществлен ряд реакций 4-(4-…
Number of citations: 0 elibrary.ru

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